N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
19938-46-6
VCID:
VC20782211
InChI:
InChI=1S/C13H15N3O5/c1-7(17)14-13-16-15-12(21-13)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17)
SMILES:
CC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC
Molecular Formula:
C13H15N3O5
Molecular Weight:
293.27 g/mol
N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS No.: 19938-46-6
Cat. No.: VC20782211
Molecular Formula: C13H15N3O5
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19938-46-6 |
|---|---|
| Molecular Formula | C13H15N3O5 |
| Molecular Weight | 293.27 g/mol |
| IUPAC Name | N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C13H15N3O5/c1-7(17)14-13-16-15-12(21-13)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17) |
| Standard InChI Key | QBEUGXYGEQBXIB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
| Canonical SMILES | CC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator